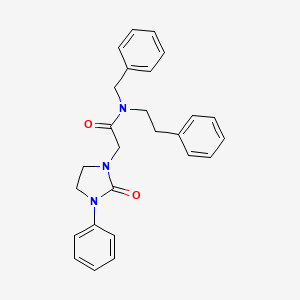

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

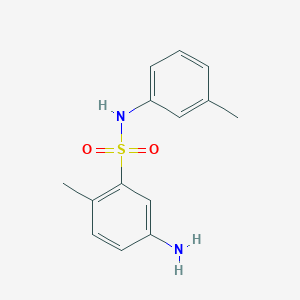

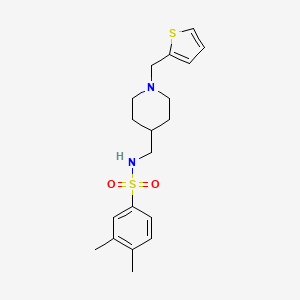

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-phenethylacetamide, also known as BZP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. BZP is a derivative of benzylpiperazine, a class of compounds that has been studied for their effects on the central nervous system. BZP is a white crystalline powder that is soluble in water and has a molecular weight of 365.45 g/mol.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds similar to N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-phenethylacetamide have been synthesized and tested for their antibacterial and antifungal properties. Studies have demonstrated that derivatives of 2-mercaptobenzimidazole and benzimidazole exhibit significant activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli, as well as fungi like Aspergillus fumigatus and Candida albicans. These compounds have also shown good cytotoxic activities, indicating their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Corrosion Inhibition

Research into benzimidazole derivatives has also highlighted their effectiveness as corrosion inhibitors for metals in acidic environments. A study focusing on benzimidazole derivatives found that they could significantly inhibit the corrosion of carbon steel in hydrochloric acid solution. These findings suggest that such compounds could be valuable in industrial applications where metal preservation is critical (Rouifi et al., 2020).

Anti-inflammatory and Analgesic Effects

Further investigations have explored the anti-inflammatory and analgesic effects of benzimidazole derivatives. For instance, a series of compounds synthesized from benzimidazole demonstrated significant anti-inflammatory activity, with some showing better activity compared to standard drugs like Indomethacin. These results point towards the therapeutic potential of such compounds in treating inflammation-related conditions (Bhor & Pawar, 2022).

Chemosensors for Metal Ions

Benzimidazole derivatives have also been utilized as chemosensors for detecting metal ions. A study described the synthesis of benzimidazole-integrated anthracene/pyrene derivatives that exhibited high selectivity and sensitivity towards aluminum ions in aqueous solution. Such chemosensors could be crucial in environmental monitoring and biomedical research to detect metal ion concentrations with high precision (Shree et al., 2019).

properties

IUPAC Name |

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c30-25(21-28-18-19-29(26(28)31)24-14-8-3-9-15-24)27(20-23-12-6-2-7-13-23)17-16-22-10-4-1-5-11-22/h1-15H,16-21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFXMGIXQXLROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2694292.png)

![N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2694297.png)

![N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide](/img/structure/B2694305.png)

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2694306.png)

![[2-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2694310.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2694314.png)